Iniparib, also known as iniparib, is a synthetic compound that was initially investigated as a potential anticancer agent. While originally believed to be a poly (ADP-ribose) polymerase (PARP) inhibitor, later research revealed that its primary mechanism of action is not PARP inhibition [ [], [] ]. Instead, iniparib nonselectively modifies cysteine-containing proteins in tumor cells [ [], [] ]. The compound's precise mechanism of cytotoxicity remains incompletely understood. Despite initial promising results in clinical trials, particularly in triple-negative breast cancer, later studies failed to demonstrate significant efficacy, leading to the discontinuation of its clinical development [ [], [], [] ].
While iniparib was initially thought to be a PARP inhibitor, subsequent research has challenged this claim [ [], [], [], [], [] ]. Studies comparing iniparib to bona fide PARP inhibitors like olaparib and veliparib demonstrated that iniparib failed to exhibit the expected characteristics of PARP inhibition, such as selectively killing homologous recombination (HR)-deficient cells, sensitizing cells to topoisomerase I poisons, or inhibiting poly(ADP-ribose) polymer (pADPr) formation in cells [ [] ]. Instead, iniparib appears to exert its effects through non-selective modification of cysteine-containing proteins [ [], [] ]. This non-specificity likely contributed to the disappointing results observed in later-stage clinical trials [ [] ].
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4